1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane
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Overview
Description
1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane is a complex organic compound that features a piperazine ring substituted with a 3-chloro-2-methylphenyl group and a sulfonyl group attached to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(3-chloro-2-methylphenyl)piperazine. This can be achieved by reacting 3-chloro-2-methylaniline with piperazine under appropriate conditions.
Sulfonylation: The piperazine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Azepane Ring Formation: The final step involves the cyclization of the sulfonylated piperazine intermediate to form the azepane ring. This can be achieved through intramolecular cyclization reactions under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro or sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group.
Scientific Research Applications
1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological or psychiatric disorders.
Materials Science: It could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound may serve as a tool for studying biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The sulfonyl group could play a crucial role in binding interactions, while the piperazine and azepane rings may influence the compound’s overall conformation and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)azepane: Similar structure but lacks the methyl group.
1-((4-(2-Methylphenyl)piperazin-1-yl)sulfonyl)azepane: Similar structure but lacks the chloro group.
Uniqueness
1-((4-(3-Chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)azepane is unique due to the presence of both the chloro and methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s binding affinity to specific targets or alter its pharmacokinetic properties.
Properties
IUPAC Name |
1-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]sulfonylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O2S/c1-15-16(18)7-6-8-17(15)19-11-13-21(14-12-19)24(22,23)20-9-4-2-3-5-10-20/h6-8H,2-5,9-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIPIMMPHRCUSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)N3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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